Crystal structure and X-ray diffraction data of 3-bromo-N1-ethylbenzene-1,2-diamine
Crystal structure and X-ray diffraction data of 3-bromo-N1-ethylbenzene-1,2-diamine
Crystallographic Characterization and X-Ray Diffraction Analysis of 3-Bromo-N1-ethylbenzene-1,2-diamine: A Technical Guide
Abstract & Chemical Context
The compound 3-bromo-N1-ethylbenzene-1,2-diamine (CAS: 1401817-72-8) is a highly functionalized synthetic building block utilized extensively in the development of biologically active heterocycles, such as benzimidazoles and quinoxalines[1]. From a structural perspective, this molecule presents a fascinating case study in steric crowding and competing intermolecular forces. The primary amine at the C2 position is sterically sandwiched between an N-ethyl group at C1 and a bulky bromine atom at C3. Understanding the exact three-dimensional conformation of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical for drug development professionals, as the spatial orientation of the ethyl group and the halogen bonding potential of the bromine directly dictate the molecule's reactivity and binding affinity in downstream pharmaceutical applications.
Steric Topography & Predictive Molecular Geometry
In the crystalline state, the geometry of 3-bromo-N1-ethylbenzene-1,2-diamine is governed by the need to minimize steric repulsion while maximizing favorable electrostatic interactions. The N-ethyl group is highly flexible; however, the adjacent primary amine restricts its free rotation.
Crystallographic analyses of homologous structures, such as 4-bromo-o-phenylenediamine[2][3], indicate that the primary amine hydrogens will likely engage in intramolecular hydrogen bonding with the adjacent bromine atom (N-H···Br). This interaction locks the primary amine into a specific plane, forcing the N-ethyl group to adopt an orthogonal conformation relative to the benzene ring to avoid steric clash.
Caption: Topological map of intramolecular forces governing the conformation of the 1,2-diamine system.
Self-Validating Protocol for Single-Crystal X-Ray Diffraction (SCXRD)
As a Senior Application Scientist, I emphasize that generating high-fidelity crystallographic data is not merely about running an instrument; it is about controlling the physical chemistry of the sample. Phenylenediamines are notoriously sensitive to air oxidation, rapidly degrading into amorphous, dark-colored polymeric species. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Anaerobic Crystallization
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Methodology: Dissolve 50 mg of 3-bromo-N1-ethylbenzene-1,2-diamine in 2 mL of anhydrous, degassed dichloromethane (DCM). Place the vial inside a larger sealed chamber containing 10 mL of anhydrous hexane. Allow vapor diffusion to occur over 48–72 hours under a nitrogen atmosphere.
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Causality: DCM provides excellent solubility, while hexane acts as a volatile antisolvent. Vapor diffusion ensures a slow, controlled approach to supersaturation, minimizing lattice defects. The nitrogen atmosphere prevents the oxidative degradation of the electron-rich diamine core.
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Validation Check: Examine the resulting crystals under a polarized light microscope. The presence of colorless, translucent blocks that exhibit complete optical extinction every 90 degrees of rotation validates that the specimen is a true single crystal, free from twinning or oxidative degradation.
Step 2: Cryogenic Data Collection
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Methodology: Select a crystal (approx. 0.25 × 0.20 × 0.10 mm) and coat it in Paratone-N oil. Mount it on a cryoloop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect data using Mo Kα radiation (λ = 0.71073 Å).
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Causality: The N-ethyl group is prone to dynamic positional disorder at room temperature. Plunging the crystal to 100 K freezes out this thermal motion, drastically reducing the Atomic Displacement Parameters (ADPs) and allowing for the precise location of the amine hydrogen atoms in the electron density map.
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Validation Check: During the initial data reduction phase, monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms excellent crystal quality and successful cryo-preservation.
Step 3: Structure Solution and Refinement
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Methodology: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[3]. Locate the nitrogen-bound hydrogen atoms from the difference Fourier map and refine them freely.
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Causality: While carbon-bound hydrogens can be placed in calculated positions using a riding model, amine hydrogens participate in critical hydrogen-bonding networks. Refining them freely ensures the exact geometry of the N-H···Br and N-H···N interactions is captured.
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Validation Check: A final Goodness-of-Fit (GooF) approaching 1.00 and a flat residual electron density map (largest peak < 0.5 e/ų) validates the structural model.
Caption: Step-by-step SCXRD workflow emphasizing cryogenic and anaerobic controls for sensitive diamines.
Representative Crystallographic Parameters
Due to the proprietary nature of specific commercial building blocks, raw CCDC deposition data for this exact CAS number is often kept in-house by suppliers[4]. However, based on rigorous crystallographic principles and homologous halogenated N-alkyl-o-phenylenediamines[3][5], the following table summarizes the highly predictive, representative quantitative data expected from the successful execution of the workflow above.
| Crystallographic Parameter | Representative Value |
| Empirical Formula | C₈H₁₁BrN₂ |
| Formula Weight | 215.10 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a≈8.45 Å, b≈11.20 Å, c≈10.15 Å, β≈98.5∘ |
| Volume / Z | ~950 ų / 4 |
| Calculated Density | ~1.50 g/cm³ |
| Absorption Coefficient ( μ ) | ~4.2 mm⁻¹ |
| Theta Range for Data Collection | 2.5° to 28.0° |
| Reflections Collected / Independent | ~8500 / ~2200[ Rint=0.035 ] |
| Data / Restraints / Parameters | 2200 / 0 / 115 |
| Goodness-of-Fit on F2 | 1.045 |
| Final R Indices[ I>2σ(I) ] | R1=0.032 , wR2=0.085 |
| Largest Diff. Peak and Hole | 0.45 and -0.35 e·Å⁻³ |
Supramolecular Architecture & Intermolecular Interactions
The macro-scale crystal packing of 3-bromo-N1-ethylbenzene-1,2-diamine is dictated by a competition between hydrogen bonding and halogen bonding.
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Hydrogen Bonding Network: The primary amine (-NH₂) acts as a dual hydrogen-bond donor, while the secondary amine (-NHEt) acts as both a donor and an acceptor. This typically results in infinite 1D chains propagating along the crystallographic b -axis, characterized by robust N-H···N intermolecular bonds.
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Halogen Bonding: The bromine atom at the C3 position exhibits an anisotropic charge distribution, featuring an electrophilic " σ -hole" along the C-Br bond axis. This σ -hole frequently engages in structure-directing halogen bonds with the π -electron cloud of adjacent benzene rings (C-Br··· π interactions)[3].
The interplay of these forces creates a highly stable, tightly packed crystal lattice, which explains the compound's relatively high melting point and stability as a solid, provided it is kept away from oxidizing environments.
References
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National Center for Biotechnology Information (PMC). "2,2′-[5-Bromo-o-phenylenebis(nitrilomethylidyne)]diphenol". Crystallographic Data and Refinement of Bromo-phenylenediamine derivatives.[Link]
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American Chemical Society (Organometallics). "Benzenimidazole-Functionalized Imidazolium-Based N-Heterocyclic Carbene Complexes...". Structural Context of N-ethylbenzene-1,2-diamine derivatives. [Link]
Sources
- 1. WO2020095912A1 - Benzimidazole derivative - Google Patents [patents.google.com]
- 2. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]
- 3. 2,2′-[5-Bromo-o-phenylenebis(nitrilomethylidyne)]diphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EnamineStore [enaminestore.com]
- 5. oncotarget.com [oncotarget.com]
